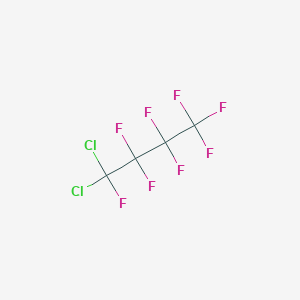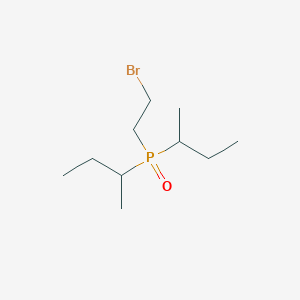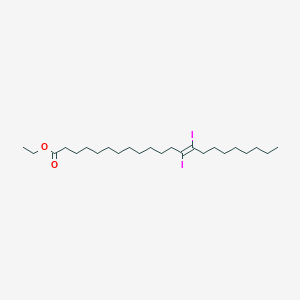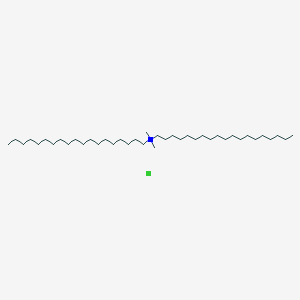
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane is a chemical compound with the molecular formula C4Cl2F8. It is a member of the class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane typically involves the fluorination of chlorinated butanes. One common method is the reaction of 1,1,1,2-tetrachloro-2,2,3,3,4,4-hexafluorobutane with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form partially fluorinated butanes.
Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is used for oxidation.
Major Products
Substitution: Products include 1,1-diiodo-1,2,2,3,3,4,4,4-octafluorobutane.
Reduction: Products include 1,1-dichloro-1,2,2,3,3,4,4,4-tetrafluorobutane.
Oxidation: Products include perfluorobutanoic acid.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorination reactions.
Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of fluorinated polymers and as a heat transfer fluid in specialized applications.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane involves its interaction with molecular targets through its carbon-fluorine and carbon-chlorine bonds. These interactions can lead to the formation of stable complexes with various substrates. The compound’s high electronegativity and stability make it an effective agent in reactions requiring strong electron-withdrawing groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,3,4-Octafluorobutane: Similar in structure but lacks chlorine atoms.
1,1-Dichloro-2,2,3,3,4,4-hexafluorobutane: Contains fewer fluorine atoms.
1,1,1,2-Tetrachloro-2,2,3,3,4,4-hexafluorobutane: Contains more chlorine atoms.
Uniqueness
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Its stability, reactivity, and ability to form strong complexes make it valuable in various applications.
Eigenschaften
CAS-Nummer |
355-23-7 |
|---|---|
Molekularformel |
C4Cl2F8 |
Molekulargewicht |
270.93 g/mol |
IUPAC-Name |
1,1-dichloro-1,2,2,3,3,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4Cl2F8/c5-3(6,11)1(7,8)2(9,10)4(12,13)14 |
InChI-Schlüssel |
IWGGDBDXRJTYRH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(Cl)Cl)(F)F)(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)

![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)

![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)



